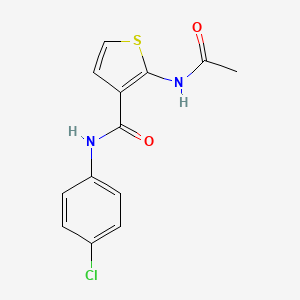

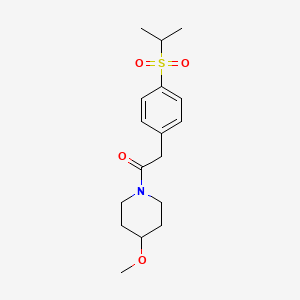

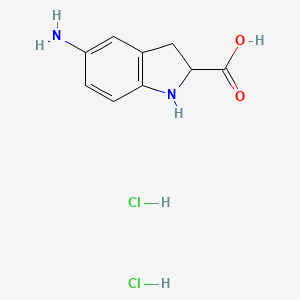

![molecular formula C22H17NO2 B2778518 6-(4-Ethylphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 100892-04-4](/img/structure/B2778518.png)

6-(4-Ethylphenyl)benzo[d][2]benzazepine-5,7-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a visual representation, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Benzazepines, in general, can undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique

- Organic Field-Effect Transistors (OFETs) : Researchers have investigated the charge-carrier transport properties of benzodbenzazepine-5,7-dione derivatives by fabricating and characterizing OFETs. These devices can be used in flexible displays, sensors, and memory elements .

- Benzodiazepine Analogues : Benzodbenzazepine-5,7-dione derivatives share structural similarities with benzodiazepines. Medicinal chemists have investigated their potential as anti-anxiety, anti-convulsant, or sedative agents. Further exploration of their pharmacological properties is ongoing .

- Crystal Packing and Charge Transport : Single-crystal X-ray structural analysis has revealed molecular packing arrangements. These insights inform the electronic band structures, densities of states, and effective charge-carrier masses. Understanding crystal packing aids in designing materials with desirable properties .

- Photophysics and Optoelectronics Photoluminescence Properties: Researchers have explored the photoluminescent behavior of benzodbenzazepine-5,7-dione derivatives. Their emission properties could find applications in organic light-emitting diodes (OLEDs) or fluorescent sensors.

- Supramolecular Chemistry and Host-Guest Interactions Host Molecules: The unique shape and functional groups of benzodbenzazepine-5,7-dione derivatives make them interesting hosts for guest molecules. Researchers have investigated their inclusion complexes with other organic compounds.

- Materials for Energy Storage and Conversion Electrochemical Properties: Benzodbenzazepine-5,7-dione derivatives may serve as redox-active materials in energy storage devices (e.g., batteries or supercapacitors). Their electrochemical behavior merits further exploration.

Organic Electronics and Semiconductors

Medicinal Chemistry and Drug Discovery

Materials Science and Crystal Engineering

Mécanisme D'action

Propriétés

IUPAC Name |

6-(4-ethylphenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO2/c1-2-15-11-13-16(14-12-15)23-21(24)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(23)25/h3-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEMYNAYOPVCKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Ethylphenyl)benzo[d][2]benzazepine-5,7-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

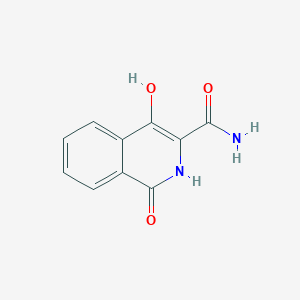

![tert-butyl 4-[[(2S)-1-[(4-methoxyphenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2778445.png)

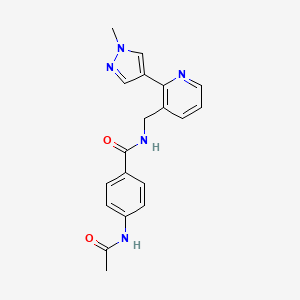

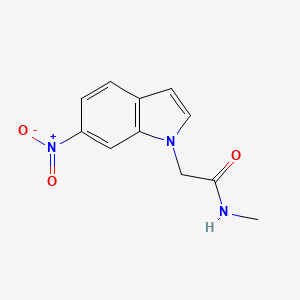

![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide](/img/structure/B2778446.png)

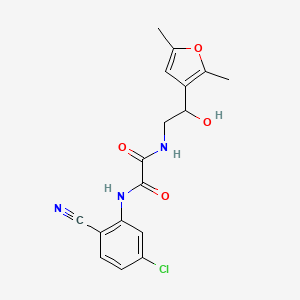

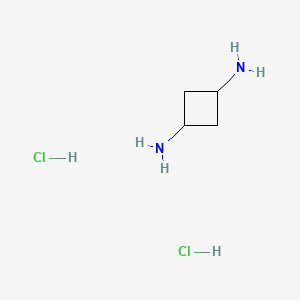

![(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 4-chlorobenzoate](/img/structure/B2778447.png)

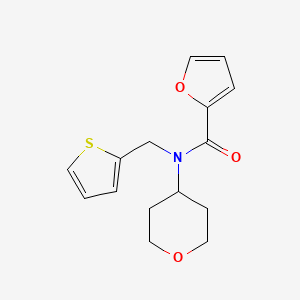

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)